molecular formula C18H20N6O B2660242 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine CAS No. 2380193-85-9

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine

Cat. No.: B2660242
CAS No.: 2380193-85-9
M. Wt: 336.399
InChI Key: ZOJMWUCQWGYTGI-UHFFFAOYSA-N
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Description

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine is a complex organic compound that features a unique combination of furan, pyridazine, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the furan and piperazine groups. The final step involves the formation of the pyrimidine ring. Specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures, are crucial to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine is unique due to its multi-functional structure, which combines the properties of furan, pyridazine, piperazine, and pyrimidine rings. This unique combination allows it to exhibit a wide range of chemical and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-12-14(2)20-18(19-13)24-9-7-23(8-10-24)17-6-5-15(21-22-17)16-4-3-11-25-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJMWUCQWGYTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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